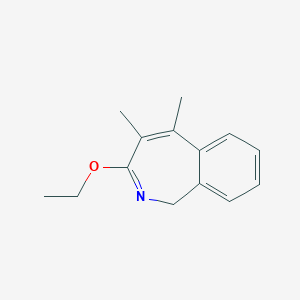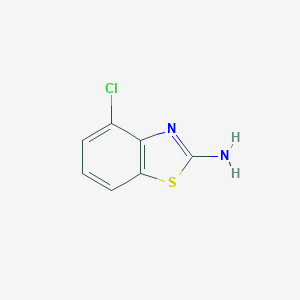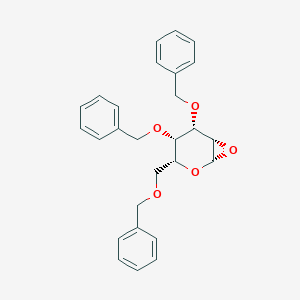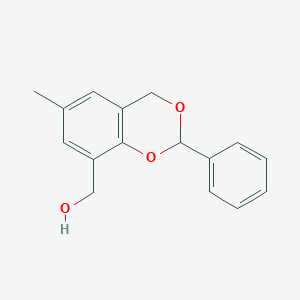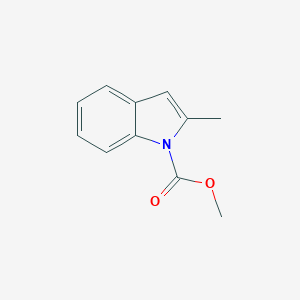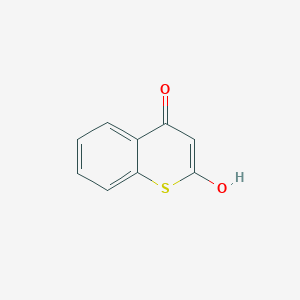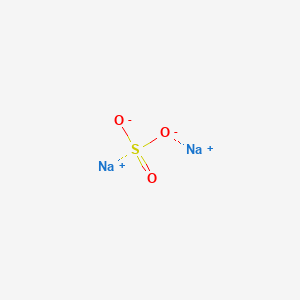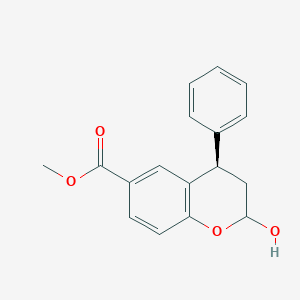![molecular formula C11H11N5S B128073 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 151297-69-7](/img/structure/B128073.png)
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit various pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by targeting the cell wall or cell membrane. Moreover, this compound has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. This compound has been reported to exhibit various pharmacological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective dose of this compound.
Orientations Futures
There are several future directions for the research on 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to study the structure-activity relationship of this compound to identify the key structural features responsible for its pharmacological activities. Moreover, further studies are needed to determine the exact mechanism of action of this compound. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions needs to be explored further. Finally, the potential use of this compound in combination therapy with other drugs needs to be investigated.
Conclusion
In conclusion, 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the full potential of this compound in drug development.
Méthodes De Synthèse
The synthesis of 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with pyridine-3-carboxaldehyde in the presence of propylamine. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as antibacterial, antifungal, antitumor, anti-inflammatory, and analgesic activities. Moreover, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
151297-69-7 |
|---|---|
Nom du produit |
3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Formule moléculaire |
C11H11N5S |
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
3-propyl-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11N5S/c1-2-4-9-13-14-11-16(9)15-10(17-11)8-5-3-6-12-7-8/h3,5-7H,2,4H2,1H3 |
Clé InChI |
ZIBWGVQIMSXFGD-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
SMILES canonique |
CCCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



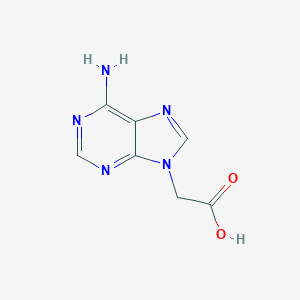
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

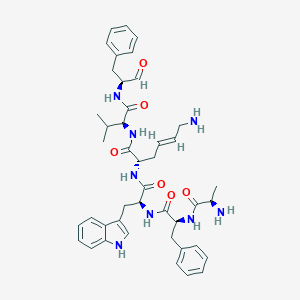
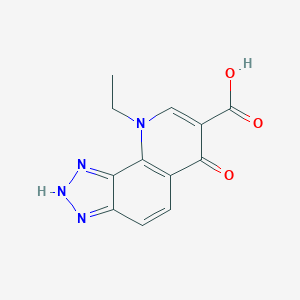
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
